molecular formula C8H12O2 B13415021 1-Methyl-2-propen-1-yl 3-Butenoate

1-Methyl-2-propen-1-yl 3-Butenoate

Cat. No.: B13415021
M. Wt: 140.18 g/mol
InChI Key: LZCLGJXRFJPKDU-UHFFFAOYSA-N
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Description

1-Methyl-2-propen-1-yl 3-Butenoate is an organic compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is also known by its IUPAC name, but-3-en-2-yl but-3-enoate . This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.

Preparation Methods

1-Methyl-2-propen-1-yl 3-Butenoate can be synthesized through various synthetic routes. One common method involves the esterification reaction between but-3-en-2-ol and but-3-enoic acid in the presence of an acid catalyst . The reaction conditions typically include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

1-Methyl-2-propen-1-yl 3-Butenoate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-2-propen-1-yl 3-Butenoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

but-3-en-2-yl but-3-enoate

InChI

InChI=1S/C8H12O2/c1-4-6-8(9)10-7(3)5-2/h4-5,7H,1-2,6H2,3H3

InChI Key

LZCLGJXRFJPKDU-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC(=O)CC=C

Origin of Product

United States

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